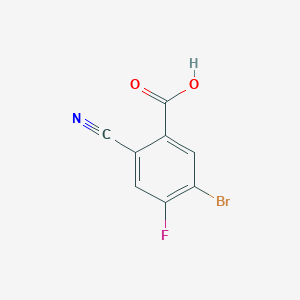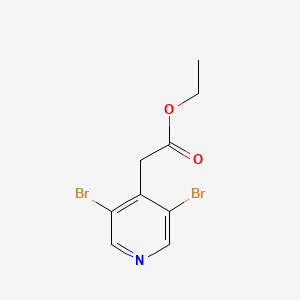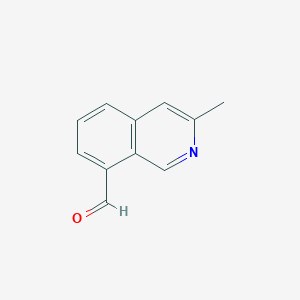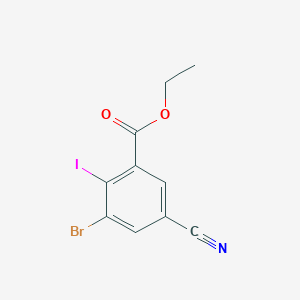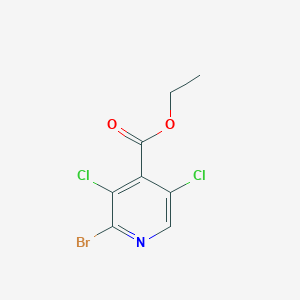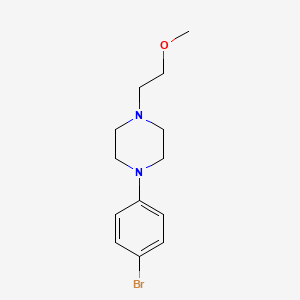
1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine
Übersicht
Beschreibung
1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine, also known as Bromopiperazine , is a chemical compound with the following characteristics:
- Chemical Formula : C₁₀H₁₄BrN₂O
- Molecular Weight : Approximately 266.14 g/mol
- Structure : It consists of a piperazine ring substituted with a 4-bromophenyl group and a 2-methoxyethyl group.
Synthesis Analysis
The synthesis of Bromopiperazine involves several methods, including:
- Bromination of Piperazine : The reaction of piperazine with bromine or a brominating agent yields the desired compound.
- Substitution Reactions : The 4-bromophenyl and 2-methoxyethyl groups can be introduced via nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of Bromopiperazine is crucial for understanding its properties and reactivity. The piperazine ring provides a scaffold for functionalization, while the bromophenyl and methoxyethyl groups influence its behavior.
Chemical Reactions Analysis
Bromopiperazine participates in various chemical reactions:
- Arylation : The bromophenyl group can undergo further arylation reactions.
- Nucleophilic Substitution : The methoxyethyl group can be replaced by other nucleophiles.
- Hydrolysis : Bromopiperazine may hydrolyze under certain conditions.
Physical And Chemical Properties Analysis
- Physical State : Bromopiperazine is typically a white to off-white crystalline solid.
- Melting Point : Approximately 80–85°C.
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol).
- Stability : Sensitive to light and moisture.
Safety And Hazards
- Toxicity : Bromopiperazine may be toxic if ingested, inhaled, or absorbed through the skin.
- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
Zukünftige Richtungen
Research on Bromopiperazine should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial).
- Synthetic Modifications : Explore derivatization strategies for improved properties.
- Structural Elucidation : Determine its crystal structure and conformation.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-4-(2-methoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-17-11-10-15-6-8-16(9-7-15)13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRNOPQGYCCEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-(2-methoxyethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)
![N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine](/img/structure/B1448994.png)

